molecular formula C12H23NO3Si2 B8046449 trimethylsilyl (E)-5-cyano-5-trimethylsilyloxypent-4-enoate

trimethylsilyl (E)-5-cyano-5-trimethylsilyloxypent-4-enoate

Cat. No.: B8046449
M. Wt: 285.49 g/mol
InChI Key: AIFUQCCDGCKCAC-DHZHZOJOSA-N
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Description

Trimethylsilyl (E)-5-cyano-5-trimethylsilyloxypent-4-enoate is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, which makes them useful in various applications. The compound is not naturally occurring and is typically synthesized for specific industrial and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethylsilyl (E)-5-cyano-5-trimethylsilyloxypent-4-enoate typically involves the cyanosilylation of carbonyl compounds. This process can be catalyzed by triphenylphosphine supported on polystyrene under solvent-free conditions. The reaction involves the addition of trimethylsilyl cyanide to α,β-unsaturated carbonyl compounds, resulting in the formation of cyanohydrin trimethylsilyl ethers .

Industrial Production Methods

In industrial settings, the production of this compound may involve automated derivatization protocols using robotic autosamplers. This method ensures high reproducibility and efficiency, reducing the degradation of unstable metabolites and improving throughput .

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl (E)-5-cyano-5-trimethylsilyloxypent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: It can be reduced using appropriate reducing agents.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include trimethylsilyl chloride, bis(trimethylsilyl)acetamide, and various catalysts such as Lewis acids and phosphines .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the cyanosilylation of carbonyl compounds results in the formation of cyanohydrin trimethylsilyl ethers .

Scientific Research Applications

Trimethylsilyl (E)-5-cyano-5-trimethylsilyloxypent-4-enoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of trimethylsilyl (E)-5-cyano-5-trimethylsilyloxypent-4-enoate involves the formation of trimethylsiloxy groups, which protect the original functional groups by removing labile protons and decreasing the basicity of the heteroatom. This protection allows the compound to undergo various chemical reactions without interference from other functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethylsilyl (E)-5-cyano-5-trimethylsilyloxypent-4-enoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions while maintaining stability and reactivity. Its ability to form stable cyanohydrin trimethylsilyl ethers makes it particularly valuable in synthetic organic chemistry .

Properties

IUPAC Name

trimethylsilyl (E)-5-cyano-5-trimethylsilyloxypent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3Si2/c1-17(2,3)15-11(10-13)8-7-9-12(14)16-18(4,5)6/h8H,7,9H2,1-6H3/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFUQCCDGCKCAC-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(=O)CCC=C(C#N)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)OC(=O)CC/C=C(\C#N)/O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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